
(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfur-nitrogen compounds, including bis(trifluoromethylsulfonyl)amine and related compounds, involves reactions that highlight the high gas-phase acidity and electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a shortening of the S−N bond upon deprotonation. These syntheses provide a foundation for understanding the chemical behavior and synthesis pathways of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (Haas et al., 1996).
Molecular Structure Analysis
The molecular structure of sulfur-nitrogen compounds, such as bis(trifluoromethylsulfonyl)amine, is characterized by significant electron delocalization and planar nitrogens with equidistant S−N bonds, reflecting the compound's stability and reactivity. These structural characteristics are crucial for understanding the molecular configuration of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine and its derivatives (Haas et al., 1996).
Chemical Reactions and Properties
Phosphine gold(I) complexes, including those using the bis(trifluoromethanesulfonyl)imidate moiety, demonstrate high efficiency and stability in catalyzing a wide range of enyne cycloisomerizations. These reactions underscore the reactivity and catalytic potential of compounds within this chemical family, suggesting similar capabilities for (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (Mézailles et al., 2005).
Physical Properties Analysis
The physical properties of ionic liquids and compounds, including those based on the bis(trifluoromethylsulfonyl)imide anion, offer insights into the behavior of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine. These studies provide data on phase-transition temperatures, densities, and solvatochromic polarities, which are essential for predicting the compound's behavior in various conditions (Jin et al., 2008).
Chemical Properties Analysis
The study of organosoluble and light-colored fluorinated polyimides derived from related compounds provides a framework for understanding the chemical properties of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, including its solubility, thermal stability, and potential for forming strong, flexible films with low moisture absorption (Yang et al., 2005).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine is involved in the synthesis and structural characterization of various complex compounds. For instance, it has been used in the preparation of chiral 1,2-bis[tris(dimethylamino)phosphinimino]-1,2-diphenylethane and related palladium(II) complexes, showcasing its utility in organometallic chemistry and potential catalytic applications (Sauthier et al., 2000).
Novel Heterocyclic Compounds
The reactivity of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine with different reagents leads to the formation of novel heterocyclic compounds, such as diazasilacycloalkanes. These reactions highlight the chemical versatility and potential for generating new materials with unique properties (Knopf et al., 2004).
Electrophilic Aromatic Substitution Reactions
This compound participates in electrophilic aromatic substitution reactions, leading to the synthesis of novel aromatic compounds. Such reactions are fundamental in the synthesis of complex organic molecules, potentially useful in various applications ranging from pharmaceuticals to materials science (Alcaide et al., 2015).
Ionic Liquids and Electrolytes
In the field of ionic liquids and electrolytes, derivatives of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, such as bis(trifluoromethanesulfonyl)imide, are used to enhance the properties of ionic liquids, making them suitable for applications in energy storage and conversion devices (Fernicola et al., 2008).
Proton-Conducting Membranes
The inclusion of (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine derivatives in the synthesis of proton-conducting membranes demonstrates its potential in fuel cell technologies. These membranes show promise due to their thermal stability and proton conductivity, which are crucial for efficient fuel cell operation (Tigelaar et al., 2009).
Orientations Futures
Ionic liquids with bis(trifluoromethylsulfonyl)imide anion (TFSI) are currently targeted for applications in next-generation low-power electronics and optoelectronic devices . This suggests potential future directions for compounds like “(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine”.
Propriétés
IUPAC Name |
N-[(1S,2S)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIGOHPAZPGOU-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426546 | |
| Record name | N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |
CAS RN |
121788-77-0 | |
| Record name | N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



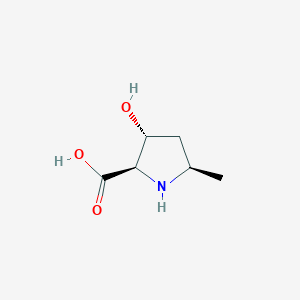
![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)

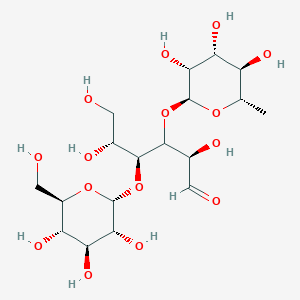

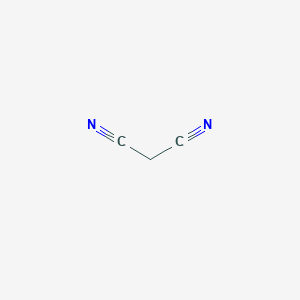


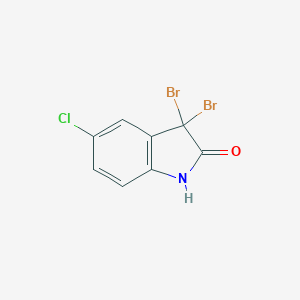
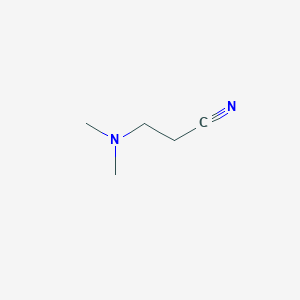
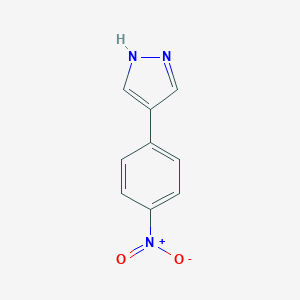
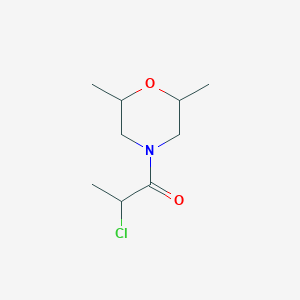
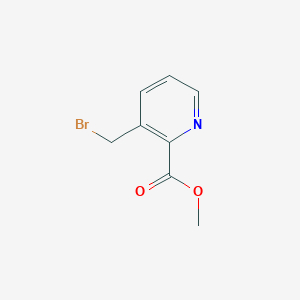
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)